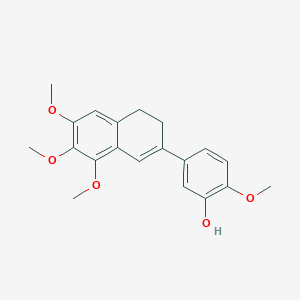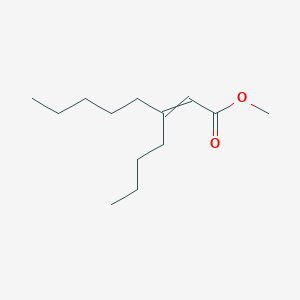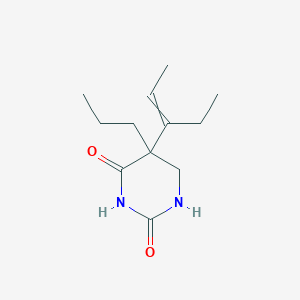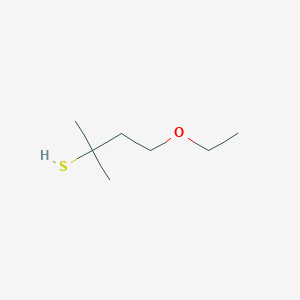![molecular formula C15H21NOTe B14196000 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine CAS No. 920977-28-2](/img/structure/B14196000.png)
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine is a chemical compound that features a morpholine ring substituted with a prop-2-yn-1-yl group, which is further substituted with a 5-butyltellurophen-2-yl group
Preparation Methods
The synthesis of 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of butyl lithium with tellurium, followed by cyclization with an appropriate alkyne.
Alkyne Functionalization: The alkyne group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst.
Attachment to Morpholine: The final step involves the attachment of the functionalized alkyne to the morpholine ring through nucleophilic substitution or similar reactions.
Chemical Reactions Analysis
4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the tellurophene ring can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The alkyne group can also undergo coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing tellurium.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: Research into the compound’s potential therapeutic effects, such as its ability to modulate oxidative stress or act as an antioxidant, is ongoing.
Industry: The compound may find use in the development of new materials with unique electronic or optical properties due to the presence of tellurium.
Mechanism of Action
The mechanism by which 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine exerts its effects is not fully understood. it is believed that the tellurium atom plays a crucial role in its activity. Tellurium can participate in redox reactions, potentially modulating oxidative stress in biological systems. The compound may also interact with specific molecular targets, such as enzymes or receptors, through its unique structural features.
Comparison with Similar Compounds
Similar compounds to 4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine include other tellurophene derivatives and morpholine-substituted alkynes. Some examples are:
4-(Prop-2-yn-1-yl)morpholine: A simpler compound with similar alkyne and morpholine functionalities but lacking the tellurophene ring.
5-Butyltellurophen-2-yl derivatives: Compounds that contain the tellurophene ring but differ in the substituents attached to it.
The uniqueness of this compound lies in its combination of a tellurophene ring with a morpholine-substituted alkyne, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920977-28-2 |
|---|---|
Molecular Formula |
C15H21NOTe |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
4-[3-(5-butyltellurophen-2-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C15H21NOTe/c1-2-3-5-14-7-8-15(18-14)6-4-9-16-10-12-17-13-11-16/h7-8H,2-3,5,9-13H2,1H3 |
InChI Key |
SSJMUOQGQALLFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C([Te]1)C#CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


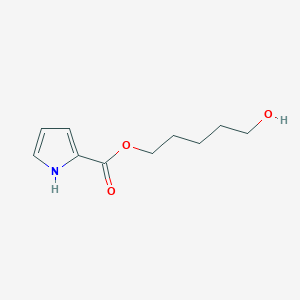
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
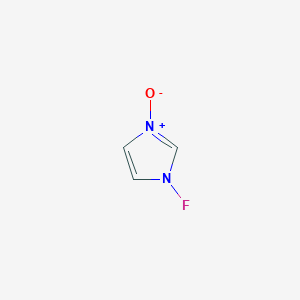

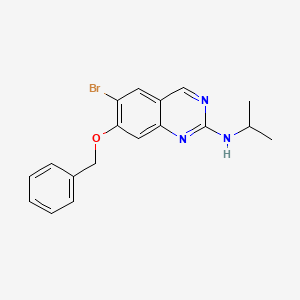
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
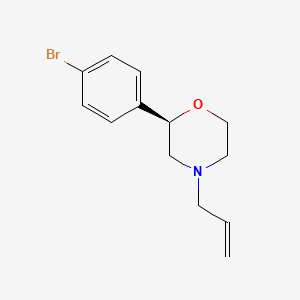
![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)
